molecular formula C18H35N3O10 B7839256 H-Aeea-aeea-aeea

H-Aeea-aeea-aeea

Cat. No.: B7839256
M. Wt: 453.5 g/mol
InChI Key: DLDHTLVGQUKJDC-UHFFFAOYSA-N
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Description

H-Aeea-aeea-aeea is a compound used in various scientific and industrial applications. It is a derivative of aminoethylethanolamine, which is known for its versatility in chemical reactions and its role in the synthesis of more complex molecules. This compound is particularly significant in the field of peptide synthesis and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Aeea-aeea-aeea typically involves the condensation of Boc-protected aminoethylethanolamine with another molecule of aminoethylethanolamine. The reaction is carried out under basic conditions, often using sodium hydroxide or a mixture of sodium hydroxide and sodium carbonate as the base . The intermediate formed is then subjected to acid hydrolysis to remove the Boc-protecting group, followed by further reactions to achieve the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the hydrogenative amination of monoethylene glycol, which is then purified and reacted with aminoethylethanolamine under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

H-Aeea-aeea-aeea undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .

Scientific Research Applications

H-Aeea-aeea-aeea has several applications in scientific research:

Mechanism of Action

The mechanism of action of H-Aeea-aeea-aeea involves its ability to form stable linkages with other molecules. In the context of drug development, it acts as a linker that connects therapeutic agents to targeting molecules, such as antibodies. This allows for targeted delivery of drugs to specific cells or tissues, enhancing the efficacy and reducing the side effects of the treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Aeea-aeea-aeea is unique due to its ability to form stable linkages and its versatility in various chemical reactions. It offers a balance between stability and reactivity, making it suitable for a wide range of applications in scientific research and industrial production .

Properties

IUPAC Name

2-[2-[2-[[2-[2-[2-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]ethoxy]ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35N3O10/c19-1-4-26-7-10-29-13-16(22)20-2-5-27-8-11-30-14-17(23)21-3-6-28-9-12-31-15-18(24)25/h1-15,19H2,(H,20,22)(H,21,23)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDHTLVGQUKJDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35N3O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.